N-(2,5-difluorophenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide
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Overview
Description
N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid. The compound’s structure includes a difluorophenyl group and a morpholinylthianylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide typically involves the following steps:
Formation of the oxamide backbone: This can be achieved by reacting oxalic acid or its derivatives with appropriate amines.
Introduction of the difluorophenyl group: This step involves the use of 2,5-difluoroaniline, which is reacted with the oxamide backbone under suitable conditions.
Attachment of the morpholinylthianylmethyl group: This step involves the reaction of morpholine and thianylmethyl chloride with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate
- N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]amide
Uniqueness
N’-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the morpholinylthianylmethyl group contributes to its solubility and interaction with biological targets.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O3S/c19-13-1-2-14(20)15(11-13)22-17(25)16(24)21-12-18(3-9-27-10-4-18)23-5-7-26-8-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVYQWXBHARFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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